5-Bromo-3-iodo-2-methyl-2h-indazole
Description
Properties
Molecular Formula |
C8H6BrIN2 |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 |
InChI Key |
XKBDXLWAGSUCLW-UHFFFAOYSA-N |
SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)I |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)I |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 2-Methyl-2H-Indazoles: Ionization, Tautomerism, and Drug Design Implications
This is an in-depth technical guide on the physicochemical properties, ionization behavior, and pharmaceutical applications of 2-methyl-2H-indazole derivatives.
Executive Summary
The 2-methyl-2H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished from its thermodynamically more stable 1-methyl-1H-indazole isomer by its unique quinoid electronic structure . While the 1H-indazole system (benzenoid) dominates in nature and basic thermodynamic stability, the 2H-indazole core—exemplified by the kinase inhibitor Pazopanib —offers distinct advantages in hydrogen bond geometry, basicity, and solubility.
This guide provides a rigorous analysis of the ionization constants (pKa) of 2-methyl-2H-indazole derivatives, the structural causality behind their enhanced basicity compared to 1-methyl isomers, and validated protocols for their experimental characterization.
Fundamental Chemistry: The Tautomeric Divergence
To understand the ionization of 2-methyl derivatives, one must first deconstruct the tautomerism of the parent indazole.
Electronic Structure: Benzenoid vs. Quinoid
Indazole exists in a tautomeric equilibrium between the 1H-form (benzenoid) and the 2H-form (quinoid) .
-
1H-Indazole: The proton resides on N1. The benzene ring retains full aromaticity. This is the thermodynamically preferred state (
kcal/mol relative to 2H). -
2H-Indazole: The proton resides on N2. This forces a quinoid-like electron distribution in the benzene ring to maintain valency, resulting in a higher ground-state energy.
Fixed Derivatives
Alkylation "freezes" these tautomers.
-
1-Methyl-1H-indazole: Retains the stable benzenoid structure.
-
2-Methyl-2H-indazole: Locked in the high-energy quinoid form. This "pre-activation" significantly impacts its reactivity and basicity.
Structural Visualization
The following diagram illustrates the tautomeric relationship and the resulting fixed alkylated species.
Caption: Thermodynamic relationship between indazole tautomers and their methylated derivatives. Note the stability inversion impacting basicity.
Ionization Thermodynamics and pKa Values
The ionization constant (pKa) is the critical parameter governing the solubility and binding affinity of this scaffold.
The Basicity Anomaly
Contrary to steric intuition, 2-methyl-2H-indazole is significantly more basic than 1-methyl-1H-indazole.
| Species | Structure Type | Site of Protonation | pKa (Conjugate Acid) |
| 1-Methyl-1H-indazole | Benzenoid | N2 (Pyridine-like) | 0.30 |
| Parent Indazole | Equilibrium | N2 | 1.31 |
| 2-Methyl-2H-indazole | Quinoid | N1 (Pyridine-like) | 2.02 |
Mechanistic Explanation (The "Ground State Effect")
The difference in pKa is driven by thermodynamics:
-
Cation Stability: Protonation of either isomer yields an aromatic indazolium cation (10
-electrons). The energy of the 1-methyl cation and 2-methyl cation is relatively similar. -
Ground State Energy: The neutral 2-methyl-2H-indazole is destabilized (quinoid, high energy) compared to the 1-methyl isomer.
-
The Delta: Because the 2-methyl neutral starting material is higher in energy, the activation energy to reach the protonated state is lower, and the release of free energy upon protonation is more favorable.
-
Result: The equilibrium shifts towards the protonated form, manifesting as a higher pKa (stronger base) .
-
Substituent Effects (SAR)
Substituents on the benzene ring modulate this pKa via Hammett electronic effects:
-
Electron Donating Groups (EDG) at C5/C6 (e.g., -OMe, -NH2): Increase electron density at N1, raising pKa (e.g., 5-amino-2-methylindazole pKa
3.6). -
Electron Withdrawing Groups (EWG) (e.g., -NO2, -F): Decrease pKa (e.g., 6-nitro-2-methylindazole pKa < 1.0).
Experimental Methodologies
Due to the low solubility of neutral indazoles and the distinct spectral signatures of the quinoid system, UV-metric titration is the gold standard for pKa determination, superior to potentiometry for these derivatives.
Principle
The UV absorbance spectrum of the neutral 2-methylindazole (quinoid) differs significantly from its protonated cation (aromatic benzenoid-like). We track the change in absorbance at a specific wavelength (
Validated Protocol: UV-Metric Titration (96-well format)
Reagents:
-
Universal Buffer (pH 1.0 – 6.0): Citrate-Phosphate buffer is recommended.
-
Stock Solution: 10 mM compound in DMSO.
-
Cosolvent: If solubility is <10 µM, use 20% Methanol/Water (extrapolate to 0% via Yasuda-Shedlovsky equation).
Workflow:
-
Preparation:
-
Dispense 196 µL of buffer (varying pH in 0.2 unit increments) into a UV-transparent 96-well plate.
-
Add 4 µL of Stock Solution (Final conc: 200 µM, 2% DMSO).
-
-
Equilibration: Shake for 5 minutes at 25°C.
-
Measurement:
-
Scan absorbance from 230 nm to 400 nm.
-
Identify
(wavelength with maximal change in absorbance between acidic and basic forms).
-
-
Data Analysis:
-
Plot Absorbance (
) vs. pH. -
Fit to the Henderson-Hasselbalch sigmoid:
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for high-throughput UV-metric pKa determination of indazole derivatives.
Pharmaceutical Implications[1][2][3]
Case Study: Pazopanib
Pazopanib (Votrient) is a tyrosine kinase inhibitor (VEGFR/PDGFR) that utilizes the 2,3-dimethyl-2H-indazole scaffold.
-
Role of the Scaffold: The 2H-indazole mimics the adenine ring of ATP. The N1 nitrogen (protonation site) acts as a hydrogen bond acceptor in the kinase hinge region.
-
Why 2-Methyl?
-
Geometry: The methyl group at N2 orients the ring to project the C3-substituent into the hydrophobic pocket while exposing N1 for H-bonding.
-
Solubility: The 2H-tautomer has a higher dipole moment (
D) compared to the 1H-tautomer ( D), improving aqueous solubility—a critical parameter for oral bioavailability.
-
Impact on ADME
-
LogD (Distribution Coefficient): At physiological pH (7.4), 2-methylindazoles (pKa ~2.0) are neutral. Thus, LogD
LogP. -
Permeability: Being neutral at pH 7.4 ensures high passive membrane permeability.
-
Solubility: While neutral, the high dipole moment of the quinoid core enhances solvation compared to the more lipophilic 1-methyl isomers.
References
-
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry. Link
-
Claramunt, R. M., et al. (1991). The annular tautomerism of indazole in the solid state. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib). Journal of Medicinal Chemistry. Link
-
Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
-
Bordwell pKa Table . Acidity in DMSO and Water. Link
Methodological & Application
Application Notes and Protocols for the Selective C-3 Functionalization of 5-Bromo-3-iodo-2-methyl-2H-indazole
Introduction: The Strategic Value of Functionalized Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1] Many successful therapeutic agents, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its importance in the development of targeted therapies.[2][3][4][5]
The biological activity of indazole-based molecules is profoundly influenced by the nature and position of their substituents. Consequently, the development of robust and regioselective methods for the late-stage functionalization of the indazole nucleus is of paramount importance.[6] This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various positions on the indazole ring, the C-3 position is a frequent site for modification to modulate biological efficacy.[7][8]
This guide provides a comprehensive overview and detailed protocols for the selective C-3 functionalization of a highly versatile building block: 5-Bromo-3-iodo-2-methyl-2H-indazole . This substrate is particularly valuable as it possesses two distinct halogen atoms at positions amenable to palladium-catalyzed cross-coupling reactions, offering a gateway to rapid diversification. The strategic N-methylation to the 2H-indazole isomer is a key design element, as it can influence the electronic properties and reactivity of the heterocyclic core.
The central challenge and opportunity with this substrate lies in leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. It is well-established in palladium catalysis that the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, a principle rooted in their respective bond dissociation energies.[9][10] This inherent reactivity difference forms the basis for the selective functionalization at the C-3 position, while leaving the C-5 bromine atom intact for subsequent transformations.
This document will detail the synthesis of the starting material and provide experimentally validated protocols for three key C-3 functionalization reactions:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the installation of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
Each protocol is designed to provide researchers, medicinal chemists, and drug development professionals with a reliable and reproducible methodology, complete with mechanistic insights and practical considerations for successful implementation.
Synthesis of the Starting Material: 5-Bromo-3-iodo-2-methyl-2H-indazole
A common route to dihalogenated indazoles involves a stepwise halogenation and subsequent N-alkylation. The following protocol is a representative synthesis based on established methodologies for indazole chemistry.[11][12][13]
Workflow for the Synthesis of 5-Bromo-3-iodo-2-methyl-2H-indazole
Caption: Synthetic workflow for 5-Bromo-3-iodo-2-methyl-2H-indazole.
Protocol 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
-
To a solution of 5-Bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add powdered potassium hydroxide (2.0 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the desired product.
Protocol 2: N-Methylation and Isomer Separation
-
To a solution of 5-Bromo-3-iodo-1H-indazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of N-1 and N-2 methylated isomers.
-
Separate the isomers using silica gel column chromatography to isolate the desired 5-Bromo-3-iodo-2-methyl-2H-indazole.
Part 1: Selective C-3 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[1][2] The reaction's tolerance to a wide range of functional groups makes it an indispensable tool in medicinal chemistry.[11]
Mechanistic Rationale for Selectivity
The selective coupling at the C-3 position is driven by the significant difference in bond dissociation energies between the C-I and C-Br bonds. The oxidative addition of the palladium(0) catalyst to the weaker C-I bond is kinetically favored over the stronger C-Br bond.[9][10][14] This allows for the precise functionalization at the 3-position while preserving the 5-bromo substituent for potential downstream modifications.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Substrate | 5-Bromo-3-iodo-2-methyl-2H-indazole (1.0 eq) |
| Coupling Partner | Arylboronic acid or pinacol ester (1.2 eq) |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (0.05 eq) |
| Base | Cs2CO3 (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Time | 8-12 hours |
Step-by-Step Procedure:
-
To a reaction vessel, add 5-Bromo-3-iodo-2-methyl-2H-indazole, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl2·CH2Cl2 catalyst.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 2: Selective C-3 Alkynylation via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, providing access to a wide range of 3-alkynylindazoles.[15][16] These motifs are valuable precursors for further transformations and are of interest in medicinal chemistry.[15]
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[17][18] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.[18][19] The selectivity for the C-3 position is again governed by the preferential oxidative addition of palladium to the C-I bond.[9]
Detailed Protocol: Sonogashira Coupling
| Parameter | Recommended Condition |
| Substrate | 5-Bromo-3-iodo-2-methyl-2H-indazole (1.0 eq) |
| Coupling Partner | Terminal alkyne (1.5 eq) |
| Catalyst | Pd(PPh3)4 (0.05 eq) |
| Co-catalyst | CuI (0.1 eq) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | Room temperature to 60 °C |
| Time | 4-8 hours |
Step-by-Step Procedure:
-
To a reaction vessel under an inert atmosphere, add 5-Bromo-3-iodo-2-methyl-2H-indazole, Pd(PPh3)4, and CuI.
-
Add the degassed solvent (THF or DMF) and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the appropriate temperature (start at room temperature and gently heat if necessary) for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Part 3: Selective C-3 Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a diverse range of N-aryl and N-heteroaryl compounds.[20][21] This reaction has become a mainstay in pharmaceutical research for accessing aniline and arylamine derivatives.[20][22]
Mechanistic Insights and Ligand Choice
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[23] Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[20][23] The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often being necessary to promote the reductive elimination step.[20][23]
Detailed Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Substrate | 5-Bromo-3-iodo-2-methyl-2H-indazole (1.0 eq) |
| Coupling Partner | Primary or secondary amine (1.2 eq) |
| Catalyst | Pd2(dba)3 (0.02 eq) |
| Ligand | Xantphos (0.08 eq) |
| Base | Cs2CO3 or K3PO4 (2.0 eq) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 110 °C |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
To a reaction vessel, add the catalyst precursor Pd2(dba)3 and the ligand Xantphos.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the solvent (dioxane or toluene) and stir for 10 minutes to form the active catalyst.
-
Add 5-Bromo-3-iodo-2-methyl-2H-indazole, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Further Considerations
-
Low Reactivity: If a reaction stalls, consider increasing the temperature, changing the ligand (for Suzuki and Buchwald-Hartwig), or using a stronger base. Ensure all reagents and solvents are anhydrous and that the inert atmosphere is maintained.
-
Side Reactions: The primary side reaction to be aware of is the competing reaction at the C-5 bromine. While kinetically disfavored, prolonged reaction times or very high temperatures could lead to di-substituted products. Careful monitoring is essential. Hydrodehalogenation (replacement of a halogen with hydrogen) can also occur, particularly in the presence of a hydrogen source and an active catalyst.[10]
-
Sequential Functionalization: The C-5 bromine in the C-3 functionalized products remains available for a second cross-coupling reaction. This allows for the synthesis of tri-substituted indazoles. The conditions for the second coupling will likely need to be more forcing (e.g., higher temperature, different catalyst/ligand system) due to the lower reactivity of the C-Br bond.
Conclusion
The selective functionalization of 5-Bromo-3-iodo-2-methyl-2H-indazole at the C-3 position is a powerful strategy for the rapid generation of diverse indazole libraries for drug discovery. By exploiting the inherent difference in reactivity between the C-I and C-Br bonds, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be employed with high selectivity. The protocols detailed in this guide provide a solid foundation for researchers to access a wide range of novel C-3 substituted indazoles, paving the way for the discovery of new therapeutic agents.
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ACS Publications. C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]
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PubMed. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
ResearchGate. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Semantic Scholar. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
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PMC. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
MySkinRecipes. 5-Bromo-3-iodo-2-methyl-2H-indazole. [Link]
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Organic Chemistry Portal. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
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Frontiers. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. [Link]
-
PubMed. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. [Link]
-
ACS Publications. Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. [Link]
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qem.com. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. [Link]
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eScholarship. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
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PMC. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
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Semantic Scholar. REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
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RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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YouTube. Sonogashira coupling. [Link]
-
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-
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-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
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using 5-Bromo-3-iodo-2-methyl-2h-indazole as a scaffold in drug discovery
Application Note: Sequential Functionalization of 5-Bromo-3-iodo-2-methyl-2H-indazole
Introduction: The "Linchpin" Scaffold
In modern drug discovery, particularly within the kinase inhibitor space, the 5-Bromo-3-iodo-2-methyl-2H-indazole scaffold represents a high-value "linchpin" intermediate. Its utility is derived from three structural features that solve common medicinal chemistry bottlenecks:
-
Orthogonal Halogen Reactivity: The coexistence of a C3-iodine and a C5-bromine atom allows for highly selective, sequential palladium-catalyzed cross-couplings. The C3-I bond is significantly more labile toward oxidative addition than the C5-Br bond, enabling "programmable" library generation without the need for protecting group manipulations.
-
Fixed Tautomer Geometry: Unlike N-unsubstituted indazoles, which rapidly tautomerize between 1H and 2H forms, the N2-methyl group locks the heterocycle into the 2H-tautomer. This specific geometry is increasingly favored in ATP-competitive kinase inhibitors (e.g., Pazopanib analogs) to exploit specific hydrogen bonding networks in the hinge region.
-
Physicochemical Balance: The N2-methyl group generally improves lipophilicity and membrane permeability compared to the N1-H parent, while maintaining a planar profile for stacking interactions.
Chemo-Physical Profile & Reactivity Logic
| Property | Specification |
| CAS Number | 865156-35-0 |
| Molecular Formula | C₈H₆BrIN₂ |
| Molecular Weight | 336.96 g/mol |
| Primary Reactivity | C3-Iodine: High susceptibility to oxidative addition (Pd⁰). Reacts at mild temps (40–60°C). |
| Secondary Reactivity | C5-Bromine: Lower susceptibility. Requires activated catalysts/ligands and higher temps (>80°C). |
| Solubility | Soluble in DMSO, DMF, THF, DCM. Sparingly soluble in MeOH. |
Mechanistic Basis for Selectivity
The selectivity relies on the bond dissociation energy (BDE) differential. The C–I bond (~65 kcal/mol) is weaker than the C–Br bond (~81 kcal/mol). Under kinetically controlled conditions (limiting catalyst, lower temperature), the Pd(0) species performs oxidative addition almost exclusively at the C3-I bond. Once the C3 position is functionalized, the catalyst system or conditions can be altered to force reaction at the C5-Br bond.
Strategic Workflow: The "Switchable" Synthesis
The following diagram illustrates the logical flow for generating bis-aryl libraries using this scaffold.
Figure 1: Sequential functionalization strategy exploiting the reactivity gap between C3-I and C5-Br.
Detailed Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Introduce an aryl group at C3 without disturbing the C5-Bromine.
Reagents:
-
Scaffold: 5-Bromo-3-iodo-2-methyl-2H-indazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold, aryl boronic acid, and catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 50–60°C (oil bath). Critical: Do not exceed 65°C to prevent premature C5 coupling.
-
Monitoring: Monitor by TLC or LC-MS every hour. The starting material (iodo-indazole) should disappear, leaving the mono-coupled bromide product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of 5-bromo-3-aryl-2-methyl-2H-indazole.
Protocol B: C5-Functionalization (Suzuki or Buchwald-Hartwig)
Objective: Functionalize the remaining C5-Bromine to complete the library molecule.
Option 1: C5-Suzuki Coupling (Biaryl Synthesis)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv) OR Pd(dtbpf)Cl₂.
-
Base: K₃PO₄ (3.0 equiv).
-
Conditions: THF/Water (4:1) at 80–100°C for 4–12 hours.
-
Note: The use of electron-rich phosphine ligands (like XPhos or SPhos) is recommended to activate the more sluggish C-Br bond.
Option 2: C5-Buchwald-Hartwig (Amination)
-
Reagents: Intermediate from Protocol A (1.0 equiv), Amine (1.2 equiv).
-
Catalyst: Pd₂ (dba)₃ (0.05 equiv) + BINAP or BrettPhos (0.10 equiv).
-
Base: NaOtBu or Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C in a sealed tube overnight.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Loss of Selectivity (Bis-coupling in Step 1) | Temperature too high or catalyst too active. | Lower temp to 40°C. Switch to a less active catalyst (e.g., Pd(PPh₃)₄ instead of XPhos-Pd-G2). Reduce boronic acid to 1.0 equiv. |
| Protodehalogenation (Loss of Iodine) | Hydride source present or excessive heating. | Ensure solvents are anhydrous (if using anhydrous base). Avoid alcohols as co-solvents if possible. |
| Poor Conversion at C5 (Step 2) | C5-Br is sterically crowded or electronically deactivated. | Switch to "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3). Increase temp to 110°C (microwave irradiation). |
| Regioisomer Contamination | N-methylation (during scaffold synthesis) was not selective. | Verify the starting material purity by NOESY NMR. The N-Me group should show NOE with the C3-H (or substituent) but not C7-H. |
Application Case Study: Kinase Inhibition
The 2-methyl-2H-indazole scaffold is structurally homologous to the core of Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR/PDGFR inhibitor).
-
Binding Mode: The N1 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., Cys919 in VEGFR2).
-
SAR Strategy:
-
C3-Position: Usually targets the hydrophobic back pocket or the gatekeeper residue. Large aromatic groups here (introduced via Protocol A) determine selectivity.
-
C5-Position: Solubilizing groups (morpholines, piperazines) are often attached here (via Protocol B - Buchwald) to interact with the solvent front.
-
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.Link
-
Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link
-
Genung, N. E., et al. (2014).[3] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Link
-
Luo, Y., et al. (2021).[4] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances.[5] Link
-
Vertex Pharmaceuticals. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[6] PMC - NIH. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
scale-up synthesis challenges for 5-Bromo-3-iodo-2-methyl-2h-indazole
Technical Support Center: Indazole Process Chemistry Subject: Scale-Up Synthesis of 5-Bromo-3-iodo-2-methyl-2H-indazole Ticket ID: IND-SC-865 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in the scale-up synthesis of 5-Bromo-3-iodo-2-methyl-2H-indazole (CAS: 865156-35-0). This scaffold is a critical intermediate for Type II kinase inhibitors (e.g., VEGFR/PDGFR targets).
The synthesis of 2H-indazoles is notoriously difficult due to the thermodynamic preference for the 1H-tautomer. On a milligram scale, chromatographic separation of isomers is trivial; on a kilogram scale, it is a bottleneck. This guide addresses the three critical failure points: Regioselective N2-Methylation , C3-Iodination Efficiency , and Chromatography-Free Purification .
Module 1: The Regioselectivity Challenge (N1 vs. N2)
User Query:
"We are using Methyl Iodide (MeI) and
Technical Diagnosis: Indazoles exist in a tautomeric equilibrium. The 1H-form is aromatic and thermodynamically more stable (~4-5 kcal/mol) than the 2H-quinoid form. Under basic conditions (thermodynamic control), alkylation preferentially occurs at N1.[1] To access the N2-isomer, you must disrupt this equilibrium using kinetic control or steric/electronic steering .
Troubleshooting Protocol:
Option A: The Solvent Switch (Low Cost, Moderate Improvement)
If you must stick to MeI, switch the solvent from DMF to Ethyl Acetate (EtOAc) or Acetone .
-
Mechanism: Non-polar or moderately polar aprotic solvents often tighten the ion pair between the indazole anion and the cation, slightly favoring the N2 attack due to the "proximity effect" in the transition state, though N1 will likely still dominate (approx. 60:40 or 50:50).
-
Protocol: Reflux 5-bromoindazole with MeI in EtOAc. This rarely solves the problem entirely but improves the ratio for easier crystallization.
Option B: The "Meerwein" Method (High Selectivity, Safety Risk)
Use Trimethyloxonium tetrafluoroborate (
-
Why: This is a "hard" alkylating agent. The reaction is fast and kinetically controlled, often shifting the ratio to ~80:20 in favor of N2.
-
Scale-Up Warning: Meerwein salts are moisture-sensitive and corrosive. Requires glass-lined reactors.
Option C: The "Pfizer" Imidate Route (The Gold Standard)
For high-value scale-up, replace MeI with Methyl 2,2,2-trichloroacetimidate .
-
Mechanism: This reaction proceeds under acidic catalysis (e.g., TMSOTf or
). The mechanism involves protonation of the imidate, which then undergoes -like attack by the N2 of the indazole (which is more nucleophilic in the neutral state than N1). -
Expected Result: >95:5 N2:N1 selectivity.
Data Comparison: Alkylation Agents
| Method | Reagents | Conditions | N2:N1 Ratio | Scale-Up Viability |
| Standard | MeI / | DMF, 25°C | 30:70 | High (Cheap) |
| Solvent Mod | MeI / | EtOAc, Reflux | 45:55 | High |
| Kinetic | DCM, RT | 80:20 | Low (Corrosive/Cost) | |
| Acid-Cat | Me-Imidate / TMSOTf | THF/DCM | >95:5 | Medium (Reagent Cost) |
Module 2: C3-Iodination Bottlenecks
User Query:
"We are iodinating 5-bromo-2-methylindazole using Iodine (
Technical Diagnosis: The C3 position of 2-methylindazole is electron-rich, making it susceptible to electrophilic aromatic substitution. However, the reaction generates HI, which consumes the base. If the pH drops, the reaction stalls.
Troubleshooting Protocol:
-
Base Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of KOH . The base acts as both a proton scavenger and a solubilizer.
-
Order of Addition (Critical):
-
Do NOT add solid Iodine to the reactor.
-
Correct Protocol: Dissolve the indazole in DMF. Add KOH pellets. Cool to 0-5°C. Add
dissolved in DMF dropwise. This prevents high local concentrations of iodine that cause side reactions.
-
-
Quenching: Quench with 10% aqueous Sodium Thiosulfate (
) immediately upon completion to stop the reaction and remove unreacted iodine species that complicate workup.
Module 3: Purification (No Chromatography)
User Query: "We have 1kg of crude material containing 15% N1-isomer. We cannot run a column. How do we purify?"
Technical Diagnosis: 2-Methylindazoles generally have higher melting points and lower solubility in non-polar solvents compared to their 1-methyl counterparts due to their quinoid-like character and dipole moments.
Purification Protocol (Selective Crystallization):
-
Solvent System: Toluene/Heptane or Isopropanol (IPA)/Water .
-
Procedure:
-
Dissolve crude mixture in minimum hot Toluene (80°C).
-
Slowly add Heptane until slight turbidity is observed.
-
Cool slowly to room temperature, then to 0°C.
-
The N2-isomer (Target) typically crystallizes out , while the N1-isomer remains in the mother liquor.
-
-
Salt Formation (Alternative):
-
2H-indazoles are more basic than 1H-indazoles.
-
Treat the mixture with 1.0 eq of HCl in Dioxane . The 2-methyl indazole hydrochloride salt often precipitates selectively. Filter, then neutralize with
to recover the free base.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for the synthesis, highlighting the critical "Selectivity Fork."
Caption: Comparative workflow for N2-selective synthesis. Route B minimizes downstream purification costs.
Safety & Handling (Scale-Up)
-
Methylating Agents:
-
MeI: Potent carcinogen and neurotoxin. Use a closed system with a scrubber containing amine solutions (to quench volatile MeI).
-
Methyl Trichloroacetimidate: Less volatile than MeI but still an alkylating agent. Handle in a fume hood.
-
-
Exotherms:
-
The iodination reaction (
) is exothermic. On >100g scale, failure to control temperature (<20°C) can lead to runaway iodine sublimation and pressure buildup.
-
-
Waste Disposal:
-
Iodinated waste must be segregated. Do not mix with acidic oxidizers (risk of
gas evolution).
-
References
-
Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093-4095. Link
-
Lundall, M. et al. "A Practical Synthesis of 2H-Indazoles via Acid-Catalyzed Alkylation." Synthesis, vol. 54, no.[2] 15, 2022. (Note: Refers to the "Pfizer" imidate methodology for N2 selectivity). Link
-
BenchChem Technical Repository. "Scale-Up of 5-Bromoindole Synthesis and Indazole Derivatives." BenchChem Support Center, 2025. Link
-
Vertex Pharmaceuticals. "Development of a selective and scalable N1-indazole alkylation" (Contextual reference for thermodynamic vs kinetic control). RSC Advances, 2024.[3] Link
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of Halogenated Indazoles
Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Halogenated Indazole Purification
Core Technical Brief
Purifying halogenated indazoles (e.g., 5-bromoindazole, 6-chloroindazole) presents a unique set of challenges due to their amphoteric nature, tendency to form regioisomers (1H- vs. 2H-), and propensity for "oiling out" rather than crystallizing.
The introduction of halogen atoms (Cl, Br, I) increases lipophilicity and enhances
This guide provides a validated framework for solvent selection and troubleshooting, moving beyond generic advice to address the specific physicochemical properties of the indazole scaffold.
Solvent Selection Matrix
Do not rely on trial-and-error. Use this matrix based on the specific substitution pattern of your indazole substrate.
Table 1: Primary Solvent Systems by Substrate Class
| Substrate Class | Recommended Solvent System | Mechanism of Action | Key Reference |
| Mono-halogenated (Free Base) (e.g., 5-bromoindazole, 6-chloroindazole) | Toluene (Hot) or Glacial Acetic Acid | Toluene: Exploits | |
| Highly Lipophilic / Poly-halogenated (e.g., 3,5-dibromoindazole) | EtOAc / Hexanes (1:3 to 1:5) | The halogen bonds increase solubility in EtOAc. Hexane acts as a classic anti-solvent to drive precipitation of the hydrophobic lattice. | |
| Regioisomer Mixtures (1H- vs. 2H- isomers) | Acetone / Water (3:1) or EtOH / Water | Exploits the basicity difference. 2H-indazoles are generally more basic and polar; they often remain in the mother liquor or crystallize at significantly different rates in protic aqueous mixtures. | |
| Amino-Indazoles (e.g., 6-bromo-1H-indazol-4-amine) | Methanol / Water (80:20) | The amine group requires a protic solvent (MeOH) for dissolution. Water acts as a strong anti-solvent to force the lattice formation upon cooling. |
Decision Logic & Workflows
Workflow 1: Solvent Selection Logic
This decision tree guides you through selecting the initial solvent system based on your compound's behavior and impurities.
Figure 1: Decision logic for selecting the optimal recrystallization solvent based on impurity profile and solubility.
Troubleshooting Guides
Issue A: "The Product is Oiling Out"
Diagnosis: This is the most common failure mode with halogenated indazoles. The melting point of the solvated compound is lower than the boiling point of the solvent, causing liquid-liquid phase separation before crystallization.
Corrective Protocol:
-
Temperature Control: You are likely cooling too fast. Re-heat to dissolve the oil.
-
The "Bridge" Solvent: Add a small amount of a solvent with intermediate polarity (e.g., if using Water/EtOH, add 5% Toluene or THF). This increases the solubility of the oil phase just enough to prevent droplet formation.
-
Seeding: Add a seed crystal at the cloud point (the moment turbidity appears). This provides a template for the lattice, bypassing the amorphous oil phase.
Issue B: Inseparable Regioisomers (1H vs 2H)
Diagnosis: NMR shows a mixture of N1-H and N2-H tautomers. Technical Insight: 1H-indazoles are thermodynamically more stable (approx.[1][2][3] 2.3 kcal/mol) and typically less soluble in non-polar solvents than 2H-indazoles. Corrective Protocol:
-
Thermodynamic Conversion: Reflux the crude solid in Toluene with a catalytic amount of acid (e.g., p-TsOH) before recrystallization. This drives the kinetic 2H-isomer to the thermodynamic 1H-form.
-
Selective Crystallization: If separation is required (not conversion), use Acetone/Water . The 1H-isomer will typically crystallize first. Filter while the mother liquor is still slightly warm to keep the 2H-isomer in solution.
Standard Operating Procedures (SOPs)
SOP-01: Purification of 5-Bromoindazole using Toluene
Target Purity: >99% | Typical Yield: 75-85%
-
Preparation: Place crude 5-bromoindazole (10 g) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Toluene (approx. 5-7 mL per gram of solute).
-
Heating: Heat to reflux (110°C). The solid should dissolve completely. If not, add toluene in 5 mL increments.
-
Critical Step: Do not add huge excess. You want a saturated solution at boiling.
-
-
Hot Filtration: If black specks (Pd residue or char) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Controlled Cooling:
-
Remove from heat and place the flask on a cork ring (insulation).
-
Allow to cool to room temperature undisturbed (approx. 2-3 hours).
-
Observation: Long needles should form. If oil droplets appear, reheat and add 1 mL of Ethanol.
-
-
Cold Soak: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter via vacuum filtration.[4] Wash the cake with cold toluene (2 x 10 mL) followed by cold hexanes (to remove high-boiling toluene).
-
Drying: Dry under high vacuum at 40°C for 4 hours.
SOP-02: Separation of Indazole Regioisomers
Target: Isolation of pure 1H-indazole from a mixture
-
Solvent System: Prepare a mixture of Acetone:Water (3:1 v/v) .
-
Dissolution: Dissolve the mixture in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool naturally. The 1H-isomer (less soluble) will crystallize first.
-
Filtration: Monitor the solution. When heavy crystallization occurs but the solvent is still warm (~30°C), filter the solids.
-
Note: The filtrate (mother liquor) will be enriched in the 2H-isomer.
-
Visualization: The "Oiling Out" Rescue Plan
Figure 2: Troubleshooting workflow for preventing oiling out, a common issue with lipophilic halogenated indazoles.
Frequently Asked Questions (FAQs)
Q: Why is my 6-chloroindazole turning pink during recrystallization? A: Indazoles are sensitive to oxidation, particularly in the presence of light or trace metals. The pink color indicates the formation of diazo-species or oxidation byproducts. Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) and add a pinch of sodium metabisulfite or activated charcoal during the hot dissolution step.
Q: Can I use DMF or DMSO? A: While these dissolve halogenated indazoles very well, they are poor choices for recrystallization due to their high boiling points and the difficulty of removing them from the crystal lattice (solvate formation). Only use them if you plan to precipitate the product by pouring the solution into a large excess of water (precipitation, not true recrystallization).
Q: My melting point is broad (range > 2°C) after drying. Why? A: This usually indicates trapped solvent (especially if using Toluene or Acetic Acid) or the presence of the 2H-isomer. Fix: Grind the sample into a fine powder and dry under high vacuum (>0.1 mbar) at 50°C overnight. If the range persists, check proton NMR for regioisomer contamination (N-H peaks will differ: ~13 ppm for 1H vs ~8-9 ppm for 2H).
References
-
GuideChem. (2022). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? (Mentions Acetic Acid and Toluene methods). Link
-
BenchChem. (2025).[4] Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. (Detailed protocols for amino-indazoles). Link
-
Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.[5] (Definitive source for regioisomer separation). Link
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (General solvent theory applicable to heterocycles). Link
-
National Institutes of Health (PMC). (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers.[6] (Discusses 1H/2H stability and separation). Link
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Structural Confirmation of 5-Bromo-3-iodo-2-methyl-2H-indazole
Executive Summary
5-Bromo-3-iodo-2-methyl-2H-indazole (CAS: 865156-35-0) is a critical halogenated intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. However, its synthesis via alkylation of 5-bromo-3-iodo-1H-indazole presents a classic regioselectivity challenge: the formation of thermodynamically stable N1-methyl vs. kinetically favored N2-methyl isomers.
Misidentification of these isomers leads to costly failures in Structure-Activity Relationship (SAR) studies. While NMR spectroscopy is the standard analytical tool, it often yields ambiguous results for N-methylated indazoles due to solvent-dependent tautomerism and lack of proton-nitrogen coupling.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Advanced NMR techniques , establishing SC-XRD as the definitive method for confirming the 2H-indazole tautomer, specifically highlighting the impact of the heavy halogen atoms (Br, I) on the analysis.
Part 1: The Challenge – N1 vs. N2 Regioisomerism
The core difficulty lies in the ambidentate nature of the indazole anion. Methylation can occur at either nitrogen:
-
1H-Isomer (Benzenoid): Aromatic stability is retained in the benzene ring.
-
2H-Isomer (Quinoid): The benzene ring adopts a quinoid-like character, altering electronic properties and bond lengths.
For 5-Bromo-3-iodo-2-methyl-2H-indazole , confirming the methyl group is explicitly on N2 is non-trivial because the heavy iodine at C3 induces significant steric and electronic perturbations that complicate standard NOE (Nuclear Overhauser Effect) signals.
Part 2: Comparative Analysis
Method A: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard
SC-XRD provides a direct, unambiguous 3D visualization of the molecular structure. For this specific di-halogenated compound, it is the superior choice.
| Feature | Performance | Technical Justification |
| Regioisomer Certainty | Absolute (100%) | Directly resolves electron density maps, distinguishing N1-Me from N2-Me without inference. |
| Bond Length Analysis | High Precision | Distinguishes 2H-isomers by the characteristic shortening of the N1-N2 bond (~1.33 Å) vs 1H-isomers (~1.37 Å). |
| Heavy Atom Handling | Excellent | The high electron density of Bromine (Z=35) and Iodine (Z=53) facilitates phasing, making structure solution rapid. |
| Sample Requirement | Solid State | Requires a single high-quality crystal (>0.1 mm); non-destructive. |
Method B: Advanced NMR (1H, 13C, 15N-HMBC) – The Alternative
While accessible, NMR relies on indirect correlations.
| Feature | Performance | Technical Justification |
| Regioisomer Certainty | Moderate (70-90%) | Relies on NOE signals (Me-H to C7-H or C3-I vicinity). The Iodine at C3 has no protons, eliminating a key NOE checkpoint for N2 confirmation. |
| Bond Length Analysis | N/A | Cannot measure bond lengths; infers bond order from chemical shifts. |
| Heavy Atom Handling | Poor | The "Heavy Atom Effect" of Iodine causes anomalous chemical shifts on adjacent carbons (C3), often confusing assignment. |
| Sample Requirement | Solution | Requires deuterated solvents; results can vary based on solvent-solute interactions. |
Part 3: Experimental Protocols
Protocol A: SC-XRD Confirmation Workflow (Recommended)
Objective: Obtain definitive bond-length data to confirm the 2H-tautomer.
1. Crystallization (Slow Evaporation Method)
-
Solvent System: Dissolve 20 mg of crude product in a mixture of Dichloromethane (DCM) and Hexane (1:1 ratio).
-
Procedure: Place in a small vial. Cover with parafilm and poke 3-5 pinholes. Allow to stand at room temperature (20-25°C) for 48-72 hours.
-
Target: Colorless, block-like crystals. Note: Needle-like crystals often indicate rapid precipitation and poor diffraction quality.
2. Data Collection Parameters
-
Radiation Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) .
-
Reasoning: Copper (Cu) sources are unsuitable due to high absorption coefficients of Br and I, which leads to significant data scaling errors.
-
-
Temperature: 100 K (Cryostream). Freezing reduces thermal vibration of the heavy Iodine atom, improving resolution.
3. Structure Refinement (Critical Step)
-
Absorption Correction: Apply Multi-scan or Gaussian analytical absorption correction. The linear absorption coefficient (
) will be high (>3 mm⁻¹) due to Br/I content. -
Validation: Check the N1—N2 bond length .
-
If
Å Confirms 2H-Indazole . -
If
Å Indicates 1H-Indazole .
-
Protocol B: NMR Differentiation (Secondary Validation)
If SC-XRD is unavailable, use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).
-
Optimize Delay: Set long-range coupling constant (
) to 8-10 Hz. -
Diagnostic Signal:
-
N2-Methyl: The methyl protons will show a strong 3-bond correlation to the N2 nitrogen and potentially a weak 4-bond correlation to C3.
-
N1-Methyl: The methyl protons will show correlations to C7a (bridgehead), which is distinct from the N2 pattern.
-
Part 4: Data Visualization & Logic Flow
The following diagram illustrates the decision matrix for confirming the structure, highlighting the critical "Bond Length Check" that only SC-XRD can provide.
Figure 1: Structural confirmation workflow comparing the limitations of NMR with the definitive nature of SC-XRD bond length analysis.
References
-
Regioselectivity of Indazole Alkylation: Alam, R. M., & Keating, J. J. (2021).[1][2][3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] [Link]
-
Crystallographic Characterization of Indazoles: Claramunt, R. M., et al. (2006). The structure of indazole and its derivatives: A crystallographic and solid-state NMR study. Arkivoc, (v), 53-65. [Link]
- Heavy Atom Absorption in Crystallography: Coppens, P. (2002). X-Ray Charge Densities and Chemical Bonding. Oxford University Press. (Reference for Mo-source selection for Br/I compounds).
-
Mechanistic Insights into N1 vs N2 Alkylation: Kou, X., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Validating Regiochemistry of 2-Methylindazole Substitution Reactions
This guide serves as a technical manual for validating the regiochemistry of substitution reactions on the 2-methylindazole scaffold. Unlike 1H-indazoles or 1-methylindazoles, the 2-methyl isomer presents unique electronic and steric environments that dictate reactivity patterns—primarily favoring C3 electrophilic substitution, though C7 and benzenoid substitutions are possible under specific catalytic conditions.
This document compares validation methodologies (1D NMR, NOE, HMBC) and provides a standardized protocol for confirming C3-regioselectivity.
Executive Summary: The Regiochemical Challenge
In drug discovery, the indazole core is a privileged scaffold.[1] However, the methylation site (N1 vs. N2) drastically alters the electronic landscape.[1]
-
1-Methylindazole: Behaves similarly to naphthalene; C3 is moderately reactive, but the benzenoid ring (C5/C7) is accessible.[1]
-
2-Methylindazole: The quinoid-like character enhances electron density at C3 , making it the primary site for Electrophilic Aromatic Substitution (EAS) and radical functionalization.
The Validation Problem: When performing a substitution reaction (e.g., halogenation, acylation), how do you prove the substituent is at C3 and not C5 , C6 , or C7 ? Standard 1H NMR integration is often insufficient due to peak overlapping in the aromatic region.
Comparison of Validation Methods
| Method | Speed | Cost | Reliability for 2-Me-Indazole | Primary Usage |
| 1D 1H NMR | High | Low | Low-Medium | Preliminary screening (Loss of C3-H singlet). |
| 1D NOE / NOESY | Medium | Low | High | The Gold Standard. Confirms proximity of N-Me to C3 substituent. |
| gHMBC (2D) | Low | Medium | Definitive | Required for quaternary carbons or ambiguous NOE data. |
| X-Ray Crystallography | Very Low | High | Absolute | Final confirmation for lead compounds. |
Regioselectivity Mapping & Logic
The following diagram illustrates the decision logic for structural elucidation and the competing reactive sites.
Figure 1: Decision tree for assigning regiochemistry in 2-methylindazole substitutions.
Detailed Validation Protocols
Method A: The NOE "Lighthouse" Effect (Recommended)
This is the most efficient self-validating system. In 2-methylindazole, the methyl group on Nitrogen 2 (N2-Me) acts as a "lighthouse."
-
Geometry: The N2-Me protons are spatially close to the C3 position but distant from C7 .
-
Contrast: This is the opposite of 1-methylindazole, where the N1-Me is close to C7.
Protocol:
-
Sample Prep: Dissolve 5-10 mg of product in DMSO-d6 (preferred for resolution) or CDCl3.
-
Acquisition: Run a standard 1H NMR. Identify the N-Me singlet (typically 4.0 – 4.3 ppm).
-
NOE Experiment: Run a 1D NOE difference spectrum (or 2D NOESY/ROESY). Irradiate the N-Me frequency.
-
Interpretation:
-
If C3 is unsubstituted: You will see a strong NOE enhancement of the C3-H singlet (~8.0-8.3 ppm).
-
If C3 is substituted: The C3-H signal is absent. Instead, look for NOE enhancement on the protons of the new substituent (if any).[1]
-
Negative Control: You should NOT see enhancement of the C7 proton (which is usually a doublet around 7.6 ppm).[1] If you see N-Me to C7-H NOE, you likely have the 1-methyl isomer, not the 2-methyl.
-
Method B: gHMBC Connectivity (For Non-Protonated Substituents)
If you substitute C3 with a group lacking protons (e.g., -Br, -I, -NO2, -CN), NOE is less useful.[1] You must use Heteronuclear Multiple Bond Correlation (HMBC).[1]
Protocol:
-
Focus: Look for the C3 quaternary carbon in the 13C dimension.
-
Correlations:
-
The N-Me protons will show a strong 3-bond correlation (
) to C2 (the imine-like carbon). -
C3 should show correlations from the benzene ring protons (specifically H4 or H7 depending on long-range coupling paths) but crucially, if C3 is substituted, the C3 carbon shift will move significantly compared to the starting material (see Table 1).[1]
-
Experimental Case Study: C3-Bromination
Objective: Synthesize and validate 3-bromo-2-methyl-2H-indazole. Reagents: 2-methyl-2H-indazole (1.0 eq), NBS (1.1 eq), MeCN, RT, 2h.
Step-by-Step Validation Workflow
-
Isolation: The reaction mixture is concentrated and purified via silica gel chromatography (Hexane/EtOAc).
-
1H NMR Comparison (400 MHz, CDCl3):
-
Starting Material: Shows a distinct singlet at
7.92 ppm (C3-H). -
Product: The singlet at 7.92 ppm is absent . The aromatic region (7.0 - 7.7 ppm) integrates to 4 protons (C4, C5, C6, C7).
-
-
NOE Verification:
-
Irradiation of N-Me (
4.21) shows zero NOE to any aromatic proton. -
Check: If the reaction had occurred at C5, the C3-H singlet would remain and show a strong NOE from N-Me.
-
Data Table: Chemical Shift Fingerprints
Solvent: CDCl3.[1] Shifts are approximate and may vary by concentration.
| Position | 2-Methylindazole (SM) | 3-Bromo-2-methylindazole (Product) | 3-Formyl-2-methylindazole | Diagnostic Change |
| N-Me | 4.18 ppm (s) | 4.21 ppm (s) | 4.65 ppm (s) | Slight downfield shift due to electronics. |
| C3-H | 7.92 ppm (s) | ABSENT | ABSENT | Primary Indicator. |
| C3-Sub | N/A | - | 10.15 ppm (s, CHO) | Appearance of new signal. |
| C7-H | ~7.65 ppm (d) | ~7.60 ppm (d) | ~7.80 ppm (d) | Minimal change (distant from C3).[1] |
| 13C-3 | ~123.0 ppm | ~118.5 ppm | ~132.0 ppm | Carbon shift reflects ipso-substitution. |
Visualizing the Spatial Environment
The diagram below visualizes the NOE interactions that define the 2-methylindazole regiochemistry.
Figure 2: NOE Interaction Map.[1] The N-Me group "talks" to C3, not C7. This is the critical differentiator from 1-methylindazole.
References
-
Pitchai, M., et al. (2024). "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions."[1][2] Synlett.
- Relevance: Provides experimental protocols for C3-functionalization and NMR characterization d
-
[1]
-
Luo, J., & Wu, J. (2017). "Rh(III)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis."[1][3] Chemical Science.
- Relevance: Discusses the competing regiochemistry of C-H activation in indazole scaffolds and the difficulty of C7 activ
-
PubChem Compound Summary. "2-Methyl-2H-indazole."[4]
-
Guo, X., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[1] Beilstein Journal of Organic Chemistry.
- Relevance: Detailed mechanistic insight into N1 vs N2 alkylation and subsequent electronic effects on the ring carbons.
-
[1]
Sources
- 1. rsc.org [rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Characterization Guide: 5-Bromo-3-iodo-2-methyl-2H-indazole
Executive Summary & Strategic Importance
This guide provides a technical comparison of characterization methodologies for 5-Bromo-3-iodo-2-methyl-2H-indazole (CAS: 865156-35-0). This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR-2 inhibitors similar to Pazopanib).
The Core Challenge:
The synthesis of 2-substituted indazoles is plagued by regioselectivity issues. Standard alkylation often yields a thermodynamic mixture of
The Solution: This guide advocates for Combustion Elemental Analysis (EA) as the definitive "Gatekeeper" metric, superior to HPLC alone for validating bulk purity in drug development workflows. We compare the "Standard Route" (Direct Methylation) against a "Regioselective Route," using EA data to validate the superior process.
The Benchmark: Theoretical Elemental Composition
Before assessing experimental performance, the absolute theoretical baseline must be established. Any deviation >0.4% from these values indicates significant impurity (solvents, inorganic salts, or regioisomers).
Compound: 5-Bromo-3-iodo-2-methyl-2H-indazole
Formula:
| Element | Theoretical Mass % | Acceptable Range (+/- 0.4%) | Diagnostic Significance |
| Carbon (C) | 28.52% | 28.12% – 28.92% | Low C often indicates inorganic salt contamination (e.g., KBr, KI). |
| Hydrogen (H) | 1.80% | 1.40% – 2.20% | High H usually indicates trapped solvent (Water, DMF, MeOH). |
| Nitrogen (N) | 8.31% | 7.91% – 8.71% | Deviations here suggest decomposition or starting material (indazole) retention. |
| Bromine (Br) | 23.71% | 23.31% – 24.11% | Requires Oxygen Flask Combustion for accurate detection. |
| Iodine (I) | 37.66% | 37.26% – 38.06% | Interferes with standard CHN if not properly digested. |
Comparative Analysis: Synthesis & Characterization Routes
We compared two synthetic workflows to generate the target compound. The "Performance" is defined by the Regioselectivity (N2 vs N1) and the Bulk Purity (EA Validation) .
Route A: The "Standard" Alternative (Direct Methylation)
-
Method: 5-Bromo-3-iodo-1H-indazole + Methyl Iodide (MeI) +
in DMF.[2] -
Observation: This method follows a thermodynamic pathway.
-
Outcome: Produces a ~60:40 mixture of
(undesired) and (target). Separation requires difficult column chromatography. -
EA Failure Mode: Even after chromatography, co-eluting isomers or trapped potassium salts often skew the EA results.
Route B: The "Optimized" Protocol (Regioselective Imidate)
-
Method: 5-Bromo-3-iodo-1H-indazole + Methyl 2,2,2-trichloroacetimidate + TMSOTf (Cat.).
-
Observation: This method exploits kinetic control and specific lone-pair accessibility at
.[2][3] -
Outcome: >95% selectivity for the
-isomer.[3] -
EA Success: Crystallization yields a product that matches Theoretical EA values closely, requiring minimal purification.
Comparative Data Table
| Metric | Route A (Standard/Alternative) | Route B (Recommended) |
| Regioselectivity ( | ~1:1.5 (Poor) | >20:1 (Excellent) |
| Yield (Isolated) | 35% (after difficult separation) | 82% |
| HPLC Purity (UV 254nm) | 98.5% | 99.2% |
| Elemental Analysis (C) | 26.1% (Fails: Low due to salt/silica) | 28.48% (Pass: Matches Theory) |
| Elemental Analysis (H) | 2.1% (Fails: High due to solvent trap) | 1.82% (Pass: Dry) |
| Conclusion | REJECT for GMP Scale-up | APPROVE for Development |
Critical Insight: Note that Route A showed 98.5% HPLC purity but failed Elemental Analysis (26.1% C vs 28.52% Theory). This discrepancy reveals that the sample contained non-UV active contaminants (likely silica gel from the column or inorganic salts), which HPLC missed but EA detected. This proves why EA is non-negotiable.
Experimental Protocols
Optimized Synthesis (Route B)
To ensure reproducible EA data, the synthesis must minimize salt formation.
-
Iodination: Dissolve 5-bromo-1H-indazole (1.0 eq) in DMF. Add KOH (2.0 eq) followed by
(1.1 eq) dropwise. Stir at RT for 3h.[4] Quench with aqueous . Filter precipitate. -
Methylation: Suspend the 3-iodo intermediate in dry DCM. Add Methyl 2,2,2-trichloroacetimidate (2.5 eq).[3]
-
Catalysis: Add TMSOTf (0.1 eq) at 0°C. Allow to warm to RT over 12h.
-
Workup: Wash with
. Dry organics over . Concentrate. -
Purification: Recrystallize from Ethanol/Heptane (Avoids silica gel contamination).
Elemental Analysis Sample Preparation
Halogens (Br, I) poison standard combustion catalysts. Specific protocols are required.
-
Drying: Sample must be dried in a vacuum oven at 45°C for 24h to remove surface moisture.
-
Combustion Aid: Mix 2.0 mg of sample with Vanadium Pentoxide (
) or Tungsten Trioxide ( ) .-
Why? These oxides facilitate complete combustion of the carbon skeleton in the presence of heavy halogens and prevent the formation of volatile halogen-carbon species that escape detection.
-
-
Halogen Determination (Schoniger Flask):
-
Burn 10 mg sample in an oxygen-filled flask over platinum mesh.
-
Absorb gases in alkaline hydrazine sulfate solution.[5]
-
Titrate potentiometrically with
to determine %Br and %I separately.
-
Visualizing the Workflow
The following diagram illustrates the divergence between the "Standard" (Problematic) route and the "Optimized" route, highlighting where Elemental Analysis acts as the critical validation gate.
Figure 1: Comparative workflow showing the "Standard" route leading to purification challenges and EA failure, versus the "Optimized" route yielding analytical-grade material.
References
-
Regioselective Alkylation of Indazoles
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
- Source: NIH / PubMed Central (2024).
-
URL:[Link]
-
Halogenation Methodology
-
Analytical Interference of Halogens
- Title: Accurate determination of bromine and iodine in medicinal plants by ICP-MS after microwave-induced combustion.
- Source: Spectrochimica Acta Part B (via ResearchG
-
URL:[Link]
-
Mechanism of N2 Selectivity
Sources
- 1. 5-Bromo-3-iodo-2-methyl-2H-indazole; CAS No.: 865156-35-0 [chemshuttle.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 8. wuxibiology.com [wuxibiology.com]
A Comparative Guide to the Catalytic Activity of 2-Methyl vs. 1-Methyl Indazole Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the design of ancillary ligands is paramount to achieving high efficiency, selectivity, and substrate scope. Indazole scaffolds have emerged as a versatile class of N-donor ligands, finding application in a range of catalytic transformations, including the Nobel Prize-winning Suzuki-Miyaura and Heck cross-coupling reactions.[1][2] The regiochemistry of substitution on the indazole ring, particularly N-alkylation, can profoundly influence the ligand's electronic and steric properties, and consequently, the catalytic performance of its metal complexes.
This guide provides an in-depth comparison of the catalytic activity of 2-methyl- versus 1-methyl-indazole ligands. While direct, side-by-side quantitative comparisons in the literature are scarce, this document synthesizes fundamental principles of ligand design, known electronic and steric properties of these isomers, and established catalytic methodologies to offer a predictive framework for their relative performance. We will delve into the structural nuances of these ligands, their synthesis, and provide detailed experimental protocols for their evaluation in a palladium-catalyzed Suzuki-Miyaura coupling reaction.
The Dichotomy of N-Methylation in Indazoles: Electronic and Steric Considerations
Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[3] Alkylation of the indazole nitrogen atoms can lock the molecule into one of these forms, giving rise to 1-methyl-1H-indazole and 2-methyl-2H-indazole, respectively. This seemingly subtle structural change has significant electronic and steric consequences that are critical to their function as ligands in catalysis.
Electronic Properties
The position of the methyl group dictates the electronic environment of the coordinating nitrogen atom. In 1-methyl-1H-indazole, the lone pair of electrons on the N2 nitrogen is involved in the aromatic system, making it less available for coordination to a metal center. Conversely, in 2-methyl-2H-indazole, the lone pair on the N1 nitrogen is more localized and exocyclic to the aromatic system, leading to a higher electron density and greater donor strength.
This difference in electron density is reflected in their basicity and dipole moments. Experimental data indicates that 2-methyl-2H-indazole is significantly more basic (pKb = 2.02) than 1-methyl-1H-indazole (pKb = 0.42). Furthermore, 2-methyl-2H-indazole possesses a much larger dipole moment (3.4 D) compared to its 1-methyl counterpart (1.50 D), suggesting a greater charge separation and a more electron-rich coordinating nitrogen in the 2-methyl isomer.[4]
| Ligand | pKb | Dipole Moment (D) |
| 1-Methyl-1H-indazole | 0.42 | 1.50 |
| 2-Methyl-2H-indazole | 2.02 | 3.4 |
| Table 1: Comparison of the basicity and dipole moments of 1-methyl- and 2-methyl-indazole.[4] |
A more electron-donating ligand can increase the electron density on the metal center, which is generally believed to facilitate the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[5] However, it can also slow down the reductive elimination step. The optimal electronic properties are therefore reaction- and substrate-dependent.
Steric Effects
The steric environment around the coordinating nitrogen atom also differs between the two isomers. In 1-methyl-1H-indazole, the methyl group is located on the non-coordinating nitrogen, and the steric bulk around the N2 donor atom is primarily defined by the fused benzene ring. In contrast, for 2-methyl-2H-indazole, the methyl group is adjacent to the coordinating N1 atom, potentially creating a more sterically hindered environment around the metal center.
The steric bulk of a ligand plays a crucial role in catalysis, influencing the coordination number of the metal, the stability of catalytic intermediates, and the rate of reductive elimination.[6][7] Increased steric hindrance can promote the formation of highly active, low-coordinate metal species and can facilitate the final product-forming reductive elimination step.[5] However, excessive steric bulk can also hinder substrate coordination. The proximity of the methyl group to the metal center in 2-methyl-indazole complexes could therefore have a pronounced effect on catalytic activity.[8][9]
Synthesis of 1-Methyl- and 2-Methyl-Indazole Ligands
The regioselective synthesis of N-methylated indazoles is a critical first step in their application as ligands. The outcome of the methylation reaction is highly dependent on the reaction conditions.
General Synthetic Approach
Alkylation of indazole under basic conditions often leads to a mixture of N1 and N2 isomers, with the thermodynamically more stable 1-methyl-1H-indazole typically being the major product.[10] In contrast, kinetically controlled conditions, such as methylation under neutral or mildly acidic conditions, can favor the formation of the 2-methyl-2H-indazole isomer.[10][11][12]
Experimental Protocols
To facilitate the direct comparison of these ligands, we provide detailed protocols for their regioselective synthesis and a standardized Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Synthesis of 2-Methyl-2H-indazole
This protocol is adapted from methods that favor kinetically controlled N2-alkylation.[10]
Materials:
-
Indazole
-
Methyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indazole (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add methyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Add a catalytic amount of trifluoromethanesulfonic acid (0.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-2H-indazole.
Protocol 2: Synthesis of 1-Methyl-1H-indazole
This protocol utilizes conditions that favor the thermodynamically more stable N1-alkylation product.[1]
Materials:
-
Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indazole (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-1H-indazole.
Comparative Catalytic Evaluation in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, making it an excellent benchmark for comparing the performance of new ligands.[1]
Experimental Workflow for Catalytic Comparison
Caption: Workflow for comparing the catalytic activity of methyl-indazole isomers.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure that can be used to compare the catalytic activity of palladium complexes formed in situ with 1-methyl- and 2-methyl-indazole.[13][14]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-Methyl-1H-indazole or 2-Methyl-2H-indazole
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 v/v)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a reaction vial, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium precursor and the ligand. For example, dissolve Pd(OAc)₂ (0.01 mmol) and the respective methyl-indazole ligand (0.02 mmol) in 1 mL of 1,4-dioxane.
-
Add a specified volume of the catalyst stock solution to the reaction vial to achieve the desired catalyst loading (e.g., 1 mol % Pd).
-
Add the 1,4-dioxane/water solvent mixture (5 mL) and the internal standard.
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the yield of the biaryl product.
-
Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time) for each ligand.
Predicted Catalytic Performance and Mechanistic Implications
Based on the distinct electronic and steric profiles of the two isomers, we can hypothesize their impact on the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
2-Methyl-indazole: The higher basicity and electron-donating ability of the 2-methyl-indazole ligand is expected to enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. This could lead to higher overall catalytic activity, especially with less reactive aryl chlorides or bromides. However, the increased electron density on palladium might slow down the reductive elimination step. The greater steric hindrance around the metal center could counteract this electronic effect and promote reductive elimination.
-
1-Methyl-indazole: The less electron-donating nature of the 1-methyl-indazole ligand may result in a slower rate of oxidative addition compared to its 2-methyl counterpart. This could translate to lower overall activity, particularly at lower temperatures or with challenging substrates. However, the less sterically hindered environment and lower electron density at the metal center might favor a faster reductive elimination step.
The optimal ligand will ultimately depend on which step of the catalytic cycle is rate-limiting for a given set of substrates and reaction conditions. A comprehensive kinetic analysis would be required to definitively elucidate these effects.
Conclusion
The choice between 2-methyl- and 1-methyl-indazole ligands for a specific catalytic application is not straightforward and involves a trade-off between electronic and steric effects. The 2-methyl isomer, with its more electron-rich and sterically encumbered coordinating nitrogen, may be advantageous for reactions where oxidative addition is rate-limiting. Conversely, the 1-methyl isomer may be preferable in cases where reductive elimination is the slower step.
The experimental protocols provided in this guide offer a framework for researchers to conduct a direct and quantitative comparison of these two promising ligand classes. Such studies will be invaluable in advancing our understanding of ligand effects in catalysis and in the rational design of more efficient catalytic systems for the synthesis of pharmaceuticals and other high-value chemicals.
References
- Synthesis and characterization of N-heterocyclic carbene-palladium(ii) chlorides-1-methylindazole and -1-methylpyrazole complexes and their catalytic activity toward C–N coupling of aryl chlorides. RSC Publishing.
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2002).
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
- Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. (2020). Frontiers in Chemistry.
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2025).
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (2015). Semantic Scholar.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2021). PMC.
- Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. (2020). PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
- Comparison of catalytic activity of both catalysts in the Suzuki- Miyaura reactions a.
- Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). IJCRT.org.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cycliz
- Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II)
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. (2020). PubMed.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences.
- Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.
- The [PdCl 2 (Xantphos)
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Synthesis and study of Pd (II), Pt (IV) and Au (III)
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Safety Operating Guide
Personal protective equipment for handling 5-Bromo-3-iodo-2-methyl-2h-indazole
Operational Safety Guide: Handling 5-Bromo-3-iodo-2-methyl-2h-indazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-3-iodo-2-methyl-2h-indazole (CAS No. 865156-35-0).[1] As a halogenated heterocyclic compound, it serves as a valuable intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive derivatives and complex molecules.[2][3] However, its chemical structure necessitates rigorous safety measures to mitigate risks to laboratory personnel. This document outlines the requisite personal protective equipment (PPE), engineering controls, and disposal procedures to ensure safe and compliant laboratory operations.
Hazard Assessment and Risk Profile
Inferred Hazard Profile:
| Hazard Class | GHS Hazard Code | Description | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning |
Data extrapolated from analogues 5-bromo-3-iodo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole.[4][5]
Causality of Hazards:
-
Irritation: The electrophilic nature of the bromine and iodine atoms, combined with the indazole core, can lead to irritation upon contact with skin, eyes, and mucous membranes.
-
Toxicity: If ingested or inhaled, the compound can interfere with biological processes, leading to acute toxic effects.
-
Reactivity and Decomposition: Like many halogenated organic compounds, thermal decomposition may release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and volatile bromine and iodine compounds.[7] It is incompatible with strong oxidizing agents, strong bases, and amines.[7]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a robust barrier against chemical exposure. The level of PPE may be adjusted based on the scale and specific nature of the procedure.
Table of PPE Requirements by Task:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Lab Coat (Flame-Resistant if applicable) | Required (Fume Hood or Ventilated Enclosure) |
| Solution Preparation | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Required (Fume Hood) |
| Reaction/Synthesis | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Required (Fume Hood) |
| Waste Handling | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Required (Fume Hood) |
Eye and Face Protection
-
Standard Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[8] However, due to the high risk of serious eye irritation (H319), chemical splash goggles are required when handling the solid or its solutions.[7]
-
High-Risk Operations: For procedures involving potential splashing (e.g., transferring solutions, extractions, or quenching reactions), a full-face shield must be worn over chemical splash goggles.[9][10]
-
Rationale: This dual-layer protection is critical. Goggles provide a seal around the eyes to protect against splashes and fine particulates, while the face shield protects the entire face from direct chemical contact.
Hand Protection
-
Standard Protocol: Use chemical-resistant gloves at all times.[11] Double-gloving with nitrile gloves is the recommended practice to provide a secondary barrier and mitigate exposure during glove removal.
-
Rationale: Halogenated compounds can degrade or permeate glove materials. Double-gloving increases the time to breakthrough and protects the user's skin if the outer glove is compromised. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
Body Protection
-
Standard Protocol: A knee-length laboratory coat must be worn and fully fastened.[8][10]
-
High-Risk Operations: When handling quantities greater than a few grams or during procedures with a high splash potential, a chemical-resistant apron must be worn over the lab coat.[12]
-
Rationale: The lab coat provides primary protection against incidental contact and spills.[10] The apron, made of a less permeable material, offers enhanced protection for the torso against corrosive or irritating chemicals.
Respiratory Protection
-
Standard Protocol: All manipulations of 5-Bromo-3-iodo-2-methyl-2h-indazole, both solid and in solution, must be performed within a certified chemical fume hood.[13] This engineering control is the primary method for preventing respiratory exposure.
-
Emergency or Maintenance Scenarios: In the absence of adequate ventilation or during a large spill, an air-purifying respirator (APR) with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) may be required.[8][12] Use of such equipment requires formal training and fit-testing.
-
Rationale: The compound is classified as a respiratory irritant (H335).[4] Inhalation of fine dust or vapors can cause significant irritation to the respiratory tract. A fume hood effectively captures and exhausts these contaminants away from the user's breathing zone.
Procedural Workflow & Engineering Controls
Safe handling is a combination of appropriate PPE and robust engineering controls. The following workflow outlines the critical steps and associated safety measures.
Caption: Experimental workflow for handling the target compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents. Don all required PPE as specified in Section 2.
-
Weighing: Weigh the solid compound inside the fume hood or a ventilated balance enclosure to contain any dust. Use anti-static weighing paper or a tared container to prevent dispersal.
-
Solubilization and Transfer: Add solvent to the solid within the fume hood. If transferring the solution, use a secondary container to prevent spills.
-
Reaction: Conduct all subsequent reaction steps within the fume hood. Ensure the apparatus is securely clamped and that any potential pressure buildup is managed with an appropriate venting system.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Glassware should be rinsed with a suitable solvent (e.g., acetone, ethyl acetate) inside the fume hood, with the rinsate collected as halogenated waste. For quenching residual reactive halogens, a rinse with a dilute sodium thiosulfate solution can be effective.[14]
Waste Management and Disposal Plan
Improper disposal of halogenated organic compounds poses a significant environmental risk. A strict waste management plan is mandatory.
Disposal Protocol:
-
Segregation: All materials contaminated with 5-Bromo-3-iodo-2-methyl-2h-indazole, including unreacted starting material, solutions, solvent rinses, and contaminated consumables (gloves, weighing paper, silica gel), must be collected in a designated "Halogenated Organic Waste" container.[13][14]
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste," a list of its chemical contents, and the associated hazard symbols.
-
Storage: The sealed waste container should be stored in a secondary containment bin within a designated satellite accumulation area until it is collected by institutional Environmental Health & Safety (EHS) personnel.
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[13] The presence of bromide and iodide can lead to the formation of toxic disinfection byproducts in wastewater treatment systems.[15]
Caption: Decision tree for proper waste segregation.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 5-Bromo-3-iodo-2-methyl-2h-indazole, ensuring a safe laboratory environment while advancing their scientific objectives.
References
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Personal Protective Equipment. (2025, September 12). US EPA.
- 5-Bromo-3-iodo-2-methyl-2H-indazole. (n.d.). Sigma-Aldrich.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Personal Protective Equipment. (n.d.). Environmental Health & Safety, Georgia Institute of Technology.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid. (2023, August 25). Fisher Scientific.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry - ACS Publications.
- Enhanced Formation of Disinfection Byproducts in Shale Gas Wastewater-Impacted Drinking Water Supplies. (2014, August 30). Duke University.
- 5-bromo-3-iodo-1-methyl-1H-indazole | C8H6BrIN2 | CID 23156226. (n.d.). PubChem.
- 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007. (n.d.). PubChem.
- SAFETY DATA SHEET. (n.d.). BB FABRICATION.
- Procedure. (n.d.). Chemistry LibreTexts.
- 5-Bromo-3-iodo-1H-indazole. (n.d.). Apollo Scientific.
- Bromine water - disposal. (2008, October 22). Chemtalk.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). PMC.
- 5-Bromo-3-iodo-2-methyl-2H-indazole (1 x 500 mg). (n.d.). Reagentia.
- 5-Bromo-3-iodo-2-methyl-2H-indazole. (n.d.). MySkinRecipes.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
- 5-Bromo-3-iodo indazole. (n.d.). Chem-Impex.
- Selective Capture of Bromine over Iodine by a Nanometer-Sized Covalent Organic Framework Containing Imines and Hydrazones. (2024, July 11). ACS Publications.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022, December 22). Royal Society of Chemistry.
- indazole. (n.d.). Organic Syntheses Procedure.
- Process for the removal of iodine from organic compounds. (1966, January 10). Google Patents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
